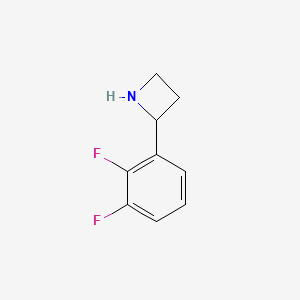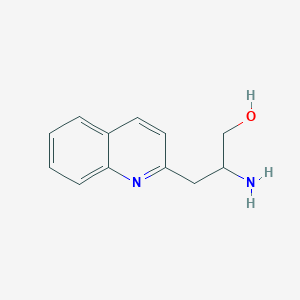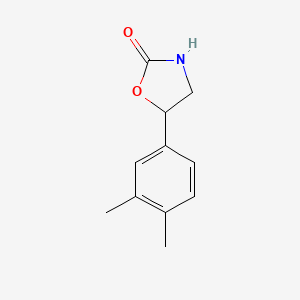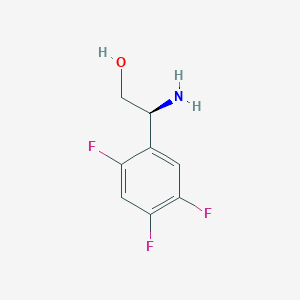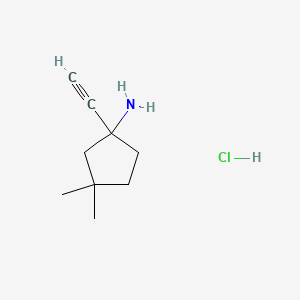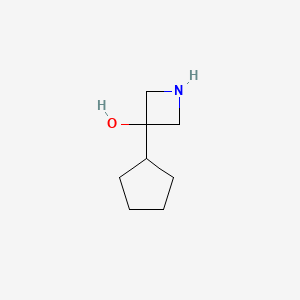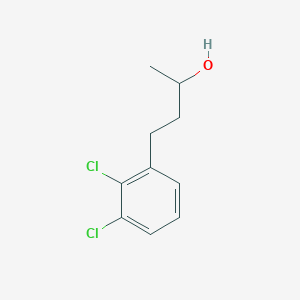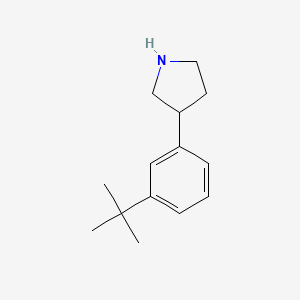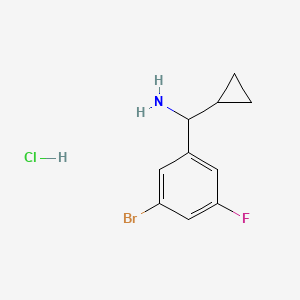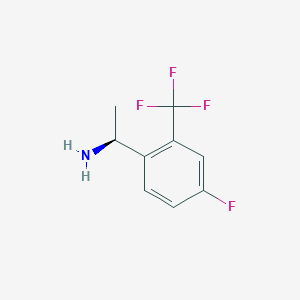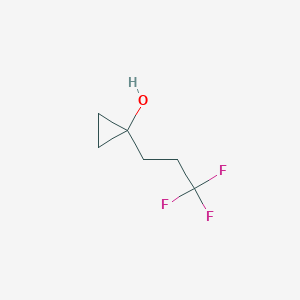
1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol is an organic compound with the molecular formula C6H9F3O It is characterized by the presence of a cyclopropane ring substituted with a trifluoropropyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanone with 3,3,3-trifluoropropylmagnesium bromide, followed by hydrolysis. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 1-(3,3,3-trifluoropropyl)cyclopropanone.
Reduction: Formation of 1-(3,3,3-trifluoropropyl)cyclopropane.
Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol involves its interaction with various molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
3,3,3-Trifluoro-1-propanol: Similar in structure but lacks the cyclopropane ring.
1-(3,3,3-Trifluoropropyl)cyclopropane: Similar but lacks the hydroxyl group.
Uniqueness: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol is unique due to the combination of the trifluoropropyl group and the cyclopropane ring, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H9F3O |
|---|---|
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
1-(3,3,3-trifluoropropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)4-3-5(10)1-2-5/h10H,1-4H2 |
Clave InChI |
WHVOWXOPHGOZCV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
![2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid](/img/structure/B15322963.png)
